molecular formula C10H11BrN2O2 B11851352 tert-Butyl 2-bromo-5-cyano-1H-pyrrole-1-carboxylate

tert-Butyl 2-bromo-5-cyano-1H-pyrrole-1-carboxylate

Cat. No.: B11851352
M. Wt: 271.11 g/mol
InChI Key: BPTRZKGRRRPKPZ-UHFFFAOYSA-N
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Description

tert-Butyl 2-bromo-5-cyano-1H-pyrrole-1-carboxylate: is a chemical compound with the molecular formula C10H12BrN2O2. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-bromo-5-cyano-1H-pyrrole-1-carboxylate typically involves the bromination of tert-butyl 2-cyano-1H-pyrrole-1-carboxylate. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane .

Industrial Production Methods: This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques .

Scientific Research Applications

Chemistry: tert-Butyl 2-bromo-5-cyano-1H-pyrrole-1-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the construction of heterocyclic compounds and natural product analogs .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It can be modified to create derivatives with biological activity, such as antimicrobial or anticancer properties .

Industry: The compound finds applications in the development of advanced materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of tert-Butyl 2-bromo-5-cyano-1H-pyrrole-1-carboxylate is primarily related to its ability to undergo substitution reactions. The bromine atom can be replaced by various nucleophiles, leading to the formation of new compounds with different properties. The molecular targets and pathways involved depend on the specific derivatives formed and their intended applications .

Comparison with Similar Compounds

  • tert-Butyl 2-cyano-1H-pyrrole-1-carboxylate
  • tert-Butyl 2,5-dihydro-1H-pyrrole-1-carboxylate
  • tert-Butyl 3-amino-4-cyano-2,5-dihydro-1H-pyrrole-1-carboxylate

Comparison: tert-Butyl 2-bromo-5-cyano-1H-pyrrole-1-carboxylate is unique due to the presence of the bromine atom, which makes it a versatile intermediate for further chemical transformations. Compared to its analogs, it offers more opportunities for substitution reactions, making it valuable in synthetic organic chemistry .

Properties

Molecular Formula

C10H11BrN2O2

Molecular Weight

271.11 g/mol

IUPAC Name

tert-butyl 2-bromo-5-cyanopyrrole-1-carboxylate

InChI

InChI=1S/C10H11BrN2O2/c1-10(2,3)15-9(14)13-7(6-12)4-5-8(13)11/h4-5H,1-3H3

InChI Key

BPTRZKGRRRPKPZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C(=CC=C1Br)C#N

Origin of Product

United States

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